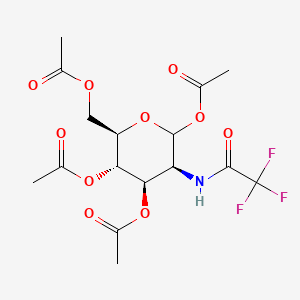
2-Trifluoroacetamido-1,3,4,6-tetra-O-acetyl-2-deoxymannopyranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Trifluoroacetamido-1,3,4,6-tetra-O-acetyl-2-deoxymannopyranose is a synthetic carbohydrate derivative. This compound is notable for its unique chemical structure, which includes trifluoroacetamido and acetyl groups. It is widely used in the biomedical industry, particularly in drug development, due to its potential as a scaffold for designing antiviral and antibacterial agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of acetic anhydride and trifluoroacetic anhydride in the presence of a catalyst such as pyridine . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Trifluoroacetamido-1,3,4,6-tetra-O-acetyl-2-deoxymannopyranose undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into simpler amines or alcohols.
Substitution: The acetyl and trifluoroacetamido groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines, alcohols, or thiols in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
2-Trifluoroacetamido-1,3,4,6-tetra-O-acetyl-2-deoxymannopyranose has numerous applications in scientific research:
Chemistry: It serves as a precursor for synthesizing various glycosides and other carbohydrate derivatives.
Biology: The compound is used in studies of carbohydrate-protein interactions and as a probe for investigating cellular processes.
Medicine: It is a promising scaffold for developing antiviral and antibacterial agents, owing to its unique chemical structure and biological activity.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mecanismo De Acción
The mechanism of action of 2-Trifluoroacetamido-1,3,4,6-tetra-O-acetyl-2-deoxymannopyranose involves its interaction with specific molecular targets. The trifluoroacetamido group can inhibit certain enzymes, disrupting critical cellular functions. This inhibition can lead to the suppression of viral replication or bacterial growth, making the compound valuable in therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
1,3,4,6-Tetra-O-acetyl-2-deoxy-2-trifluoroacetamido-D-glucopyranose: Similar in structure but differs in the sugar moiety.
2-Acetamido-2-deoxy-β-D-glucopyranose 1,3,4,6-tetraacetate: Another acetylated derivative with a different amido group.
2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-α-D-galactopyranose: Similar acetylation pattern but with a different sugar and amido group .
Uniqueness
2-Trifluoroacetamido-1,3,4,6-tetra-O-acetyl-2-deoxymannopyranose stands out due to the presence of the trifluoroacetamido group, which imparts unique chemical and biological properties. This makes it particularly valuable in drug development and other biomedical applications.
Propiedades
Número CAS |
86900-32-5 |
|---|---|
Fórmula molecular |
C16H20F3NO10 |
Peso molecular |
443.33 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5S)-3,4,6-triacetyloxy-5-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C16H20F3NO10/c1-6(21)26-5-10-12(27-7(2)22)13(28-8(3)23)11(14(30-10)29-9(4)24)20-15(25)16(17,18)19/h10-14H,5H2,1-4H3,(H,20,25)/t10-,11+,12-,13-,14?/m1/s1 |
Clave InChI |
XSSGVGGOUZKLAR-DYPLGBCKSA-N |
SMILES isomérico |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H](C(O1)OC(=O)C)NC(=O)C(F)(F)F)OC(=O)C)OC(=O)C |
SMILES canónico |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)NC(=O)C(F)(F)F)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















